molecular formula C10H12N2O2 B14943759 6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one

6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14943759
M. Wt: 192.21 g/mol
InChI Key: DVFMYNSOGZPWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-3,4-dimethylphenol with a suitable carbonyl compound, followed by cyclization in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl groups at positions 7 and 8.

    7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino group at position 6.

Uniqueness

The presence of both amino and methyl groups in 6-amino-7,8-dimethyl-2H-1,4-benzoxazin-3(4H)-one may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-7,8-dimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O2/c1-5-6(2)10-8(3-7(5)11)12-9(13)4-14-10/h3H,4,11H2,1-2H3,(H,12,13)

InChI Key

DVFMYNSOGZPWTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1N)NC(=O)CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.